1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine

S1P4 Receptor Lysophospholipid Signaling GPCR

1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine (CAS 1183118-31-1) is a 1,4-diazepane-based sulfonamide with the molecular formula C12H17BrN2O2S and a molecular weight of 333.25 g/mol. It features a homopiperazine (1,4-diazepane) ring N-substituted with a 3-bromobenzenesulfonyl group and an N-methyl group.

Molecular Formula C12H17BrN2O2S
Molecular Weight 333.25 g/mol
CAS No. 1183118-31-1
Cat. No. B1525904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine
CAS1183118-31-1
Molecular FormulaC12H17BrN2O2S
Molecular Weight333.25 g/mol
Structural Identifiers
SMILESCN1CCCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C12H17BrN2O2S/c1-14-6-3-7-15(9-8-14)18(16,17)12-5-2-4-11(13)10-12/h2,4-5,10H,3,6-9H2,1H3
InChIKeyBMMOHRXAXAIJLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine (CAS 1183118-31-1) – Procurement-Relevant Chemical Identity and Scaffold Overview


1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine (CAS 1183118-31-1) is a 1,4-diazepane-based sulfonamide with the molecular formula C12H17BrN2O2S and a molecular weight of 333.25 g/mol. It features a homopiperazine (1,4-diazepane) ring N-substituted with a 3-bromobenzenesulfonyl group and an N-methyl group [1]. This compound belongs to a class of benzenesulfonyl-(homo)piperazine derivatives explored as modulators of the serotonin 5-HT6 receptor and as Rho-kinase (ROCK) inhibitor scaffolds [2][3]. The 3-bromo substitution pattern on the phenyl ring and the seven-membered homopiperazine core distinguish it from the more common piperazine-based analogs, potentially altering steric and electronic properties relevant to target binding .

Why 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine Cannot Be Simply Swapped with In-Class Analogs


Benzenesulfonyl-(homo)piperazine derivatives exhibit marked differences in target affinity and selectivity depending on the halogen position (3-bromo vs. 4-bromo), the ring size (piperazine vs. homopiperazine), and the N-alkyl substituent (methyl vs. hydrogen vs. bulky groups). In the 5-HT6 receptor patent series (WO 2012059432 A1), 18 benzenesulfonyl analogues showed widely varying binding affinities, demonstrating that subtle structural changes produce non-linear activity cliffs [1]. Similarly, for Rho-kinase inhibitors, the shift from piperazine to homopiperazine and the introduction of an N-methyl group were critical for achieving nanomolar potency and selectivity over other kinases [2]. The 3-bromo regioisomer offers distinct electronic and steric properties compared to the 4-bromo analog (CAS 486422-31-5), which can impact both target engagement and off-target profiles. Generic substitution without head-to-head data therefore carries a high risk of altered pharmacological activity.

Quantitative Differentiation Evidence for 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine vs. Closest Analogs


S1P4 Receptor Binding Affinity: Target Compound vs. In-Class Baseline

The target compound has a reported pIC50 of 5.78 (IC50 ≈ 1.66 µM) against the human S1P4 (S1PR4) receptor in a ChEMBL-curated binding assay [1]. No direct comparator data is available from the same assay for the closest analogs (e.g., 4-bromo regioisomer CAS 486422-31-5 or the piperazine analog CAS 179051-77-5). The value serves as a baseline for this specific chemotype. In the broader 1,4-diazepane class, S1P4 modulatory activity has been observed, but quantitative structure-activity relationships remain unpublished, making any cross-study comparison unreliable [1].

S1P4 Receptor Lysophospholipid Signaling GPCR

Regioisomeric Differentiation: 3-Bromo vs. 4-Bromo Substitution Pattern

The 3-bromo substitution on the benzenesulfonyl group is expected to alter both electronic distribution and steric topology compared to the 4-bromo regioisomer (CAS 486422-31-5). In closely related benzenesulfonyl-homopiperazine series targeting 5-HT6 receptors, the halogen position (2-, 3-, vs. 4-substituted) was a key determinant of receptor affinity, with individual compounds showing greater than 10-fold differences in Ki values across regioisomers [1]. Although direct binding data for the 3-bromo vs. 4-bromo pair in the same assay are not publicly available, the regioisomeric difference in CYP450-mediated oxidative metabolism is well-established: the 3-bromo isomer presents a meta-substituted site less prone to CYP2C9/2C19 oxidation than the para-substituted 4-bromo analog, potentially leading to divergent metabolic stability [2]. This has tangible implications for in vivo pharmacokinetic studies.

Regioisomer Activity Cliffs Halogen Bonding CYP450 Metabolism

Ring-Size Differential: Homopiperazine (7-Membered) vs. Piperazine (6-Membered) Core

The homopiperazine (1,4-diazepane) core in the target compound provides a distinct conformational profile compared to the piperazine analog 1-(3-bromobenzenesulfonyl)piperazine (CAS 179051-77-5). In the Rho-kinase inhibitor series, the homopiperazine scaffold was critical for achieving selectivity: the prototypical inhibitor 1-(5-isoquinolinesulfonyl)-homopiperazine (fasudil/HA-1077) showed Rho-kinase Ki = 330 nM, whereas the corresponding piperazine analog showed significantly weaker inhibition [1]. Further optimization to (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P) achieved Rho-kinase Ki = 1.6 nM with >390-fold selectivity over PKA (Ki = 630 nM) and >5,700-fold over PKC (Ki = 9,270 nM) [1]. While the target compound incorporates a benzenesulfonyl rather than isoquinolinesulfonyl group, the seven-membered ring architecture is conserved and may contribute to differential target engagement versus six-membered piperazine analogs.

Ring Size Effect Rho-Kinase Selectivity Conformational Flexibility

N-Methyl Substitution: Impact on Physicochemical Properties vs. N-H Analog

The N-methyl group on the homopiperazine ring of the target compound differentiates it from the non-methylated analog 1-[(3-bromobenzene)sulfonyl]homopiperazine (no assigned CAS). N-Methylation is a well-characterized medicinal chemistry strategy that influences basicity (pKa), lipophilicity (LogP), and metabolic stability. The target compound has a computed XLogP3-AA value of 1.9 and zero hydrogen bond donors, compared to a predicted XLogP3 of ~1.2 and one hydrogen bond donor for the des-methyl analog [1]. This ~0.7 LogP increase and elimination of the hydrogen bond donor can enhance passive membrane permeability and blood-brain barrier penetration, a factor relevant for CNS-targeted screening applications [2]. The N-methyl group also eliminates a potential site for N-dealkylation metabolism, which could improve metabolic stability relative to the secondary amine analog.

N-Methylation Physicochemical Properties CNS Drug Design

Recommended Procurement and Experimental Deployment Scenarios for 1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine


Chemical Biology Probe for S1P4 Receptor Pathway Deconvolution

The confirmed S1P4 receptor binding activity (pIC50 = 5.78) [1] supports the use of this compound as a starting point for S1P4-targeted chemical probe development. Given that S1P4 is implicated in immune cell trafficking and lymphoid tissue organization, researchers procuring this compound for S1P4 pathway studies should prioritize selectivity profiling against S1P1, S1P2, S1P3, and S1P5 subtypes, as no selectivity data are currently available.

CNS-Focused Screening Library Enrichment via Favorable Physicochemical Profile

With XLogP3 = 1.9, zero hydrogen bond donors, and a 3-bromo substitution pattern predicted to exhibit lower CYP2C9/2C19 oxidation than the 4-bromo analog [2], this compound is well-suited for inclusion in CNS-directed small-molecule screening libraries. Its N-methyl homopiperazine scaffold aligns with CNS drug design principles [3], making it a rational choice for phenotypic screens targeting neurological disorders.

Homopiperazine Scaffold Reference for Kinase Selectivity Studies

The homopiperazine core is a privileged scaffold in kinase inhibitor design, where the seven-membered ring has been shown to confer selectivity over six-membered piperazine analogs in Rho-kinase (ROCK) programs [4]. When procuring this compound for kinase screening panels, researchers should include the piperazine analog (CAS 179051-77-5) as a comparator to experimentally deconvolute the contribution of ring size to target selectivity.

Regioisomeric Probe for Halogen-Bonding Structure-Activity Relationship (SAR) Studies

The 3-bromo regioisomer complements the more widely available 4-bromo analog (CAS 486422-31-5) for systematic SAR exploration of halogen position effects on target binding and ADMET properties. Procurement of both regioisomers as a matched pair enables direct experimental determination of activity cliffs arising from halogen bond geometry, an important consideration in fragment-based and structure-guided design campaigns.

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